(2-Aminobenzothiazol-6-yl)morpholin-4-yl-methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

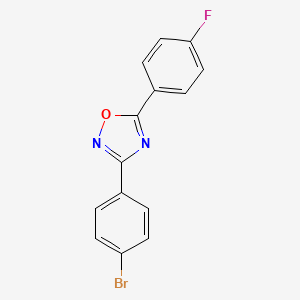

“(2-Aminobenzothiazol-6-yl)morpholin-4-yl-methanone” is a chemical compound with the molecular formula C12H13N3O2S and a molecular weight of 263.32 . It is used in proteomics research .

Molecular Structure Analysis

The InChI code for “(2-Aminobenzothiazol-6-yl)morpholin-4-yl-methanone” is 1S/C12H13N3O2S/c13-12-14-9-2-1-8 (7-10 (9)18-12)11 (16)15-3-5-17-6-4-15/h1-2,7H,3-6H2, (H2,13,14) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

The 2-aminobenzothiazole core is a versatile scaffold for the synthesis of various heterocyclic compounds. Its NH2 and endocyclic N functions are reactive sites that can undergo reactions with bis electrophilic reagents to form diverse fused heterocyclic scaffolds .

Pharmacological Activities

Due to its potent pharmacological activities, 2-aminobenzothiazole derivatives are explored for their therapeutic potential. They are used in the design and development of new drugs with various biological activities .

Antimicrobial Applications

Some derivatives of 2-aminobenzothiazole have shown significant antimicrobial properties. They have been tested for their efficacy against various bacterial and fungal strains, which could lead to the development of new antimicrobial agents .

Antitubercular Activity

Certain 2-aminobenzothiazole derivatives exhibit antitubercular activity. This makes them valuable for research into treatments for tuberculosis, especially given the rise of drug-resistant strains of the disease .

Antiviral Research

While not all derivatives show antiviral activity, the structural framework of 2-aminobenzothiazole allows for the exploration of potential antiviral agents, particularly as intermediates in the synthesis of more complex molecules .

Biological Activity Profiling

The 2-aminobenzothiazole moiety is often included in the profiling of biological activities of new compounds. It serves as a key building block in the discovery of new biological pathways and targets .

Green Chemistry

The synthesis of benzothiazole compounds, including 2-aminobenzothiazole derivatives, is being adapted to align with green chemistry principles. This involves using less hazardous substances and developing environmentally benign methodologies .

Safety and Hazards

Propiedades

IUPAC Name |

(2-amino-1,3-benzothiazol-6-yl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c13-12-14-9-2-1-8(7-10(9)18-12)11(16)15-3-5-17-6-4-15/h1-2,7H,3-6H2,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMGZDOJDNJHRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC3=C(C=C2)N=C(S3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351105 |

Source

|

| Record name | (2-aminobenzothiazol-6-yl)morpholin-4-yl-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

328285-82-1 |

Source

|

| Record name | (2-aminobenzothiazol-6-yl)morpholin-4-yl-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269865.png)

![3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde](/img/structure/B1269866.png)

![4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1269878.png)

![2,6-Bis[(3,4-dimethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B1269882.png)